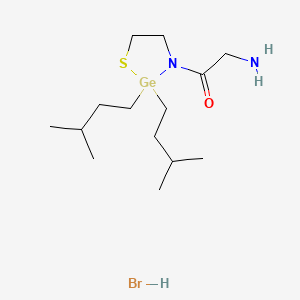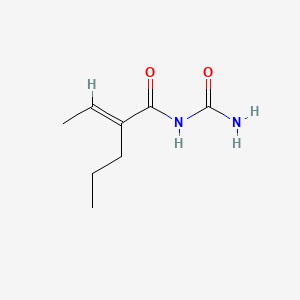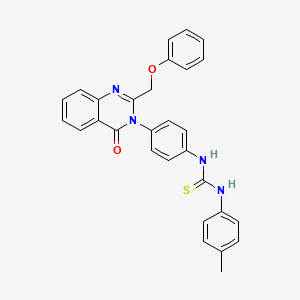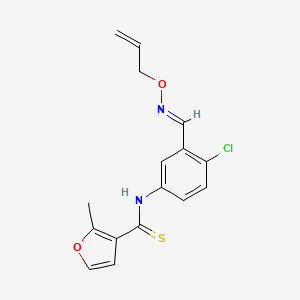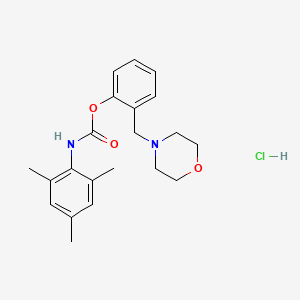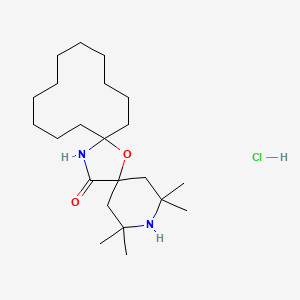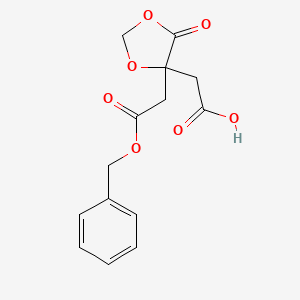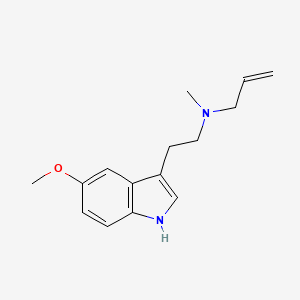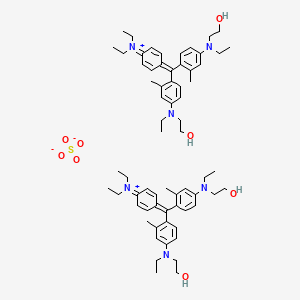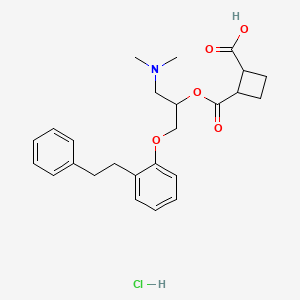
2-((3-Dimethylamino-2-(2-carboxycyclobutylcarbonyloxy))propoxy)bibenzyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Dimethylamino-2-(2-carboxycyclobutylcarbonyloxy))propoxy)bibenzyl hydrochloride typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Dimethylamino-2-(2-carboxycyclobutylcarbonyloxy))propoxy)bibenzyl hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((3-Dimethylamino-2-(2-carboxycyclobutylcarbonyloxy))propoxy)bibenzyl hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Dimethylamino-2-(2-carboxycyclobutylcarbonyloxy))propoxy)bibenzyl hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino-2-propoxy)copper (II): Another compound with dimethylamino groups, known for its unique properties and applications.
Poly[2-(dimethylamino)ethyl methacrylate]-b-polystyrene: A diblock copolymer with dimethylamino groups, used in drug delivery systems.
Properties
CAS No. |
86819-25-2 |
|---|---|
Molecular Formula |
C25H32ClNO5 |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-[1-(dimethylamino)-3-[2-(2-phenylethyl)phenoxy]propan-2-yl]oxycarbonylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H31NO5.ClH/c1-26(2)16-20(31-25(29)22-15-14-21(22)24(27)28)17-30-23-11-7-6-10-19(23)13-12-18-8-4-3-5-9-18;/h3-11,20-22H,12-17H2,1-2H3,(H,27,28);1H |
InChI Key |
GNVZSCOMGDIQMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=CC=C2)OC(=O)C3CCC3C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


